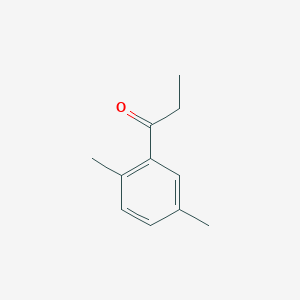

1-(2,5-Dimethylphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTJJAYEJFLROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394309 | |

| Record name | 1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35031-52-8 | |

| Record name | 1-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one (CAS: 35031-52-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,5-dimethylphenyl)propan-1-one, a versatile ketone in organic synthesis. The content herein is curated for professionals in research and development, offering detailed protocols, mechanistic insights, and a survey of its applications, grounded in authoritative scientific sources.

Section 1: Compound Profile and Physicochemical Properties

This compound, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O[1][2]. Its structure features a propanoyl group attached to a 2,5-dimethylphenyl ring. This substitution pattern on the aromatic ring influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35031-52-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2',5'-Dimethylpropiophenone | [2] |

| Appearance | Pale-yellow oil | [4] |

| Purity (typical) | ≥ 95% | [5] |

Section 2: Synthesis via Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene with propionyl chloride[4]. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃)[4][6].

The causality behind this experimental choice lies in the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich p-xylene ring, leading to the formation of the desired ketone. The methyl groups on p-xylene are ortho, para-directing activators, and the acylation occurs at one of the positions ortho to a methyl group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for Friedel-Crafts acylation[4][7][8].

Materials:

-

p-Xylene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with an addition funnel, a reflux condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Formation of Acylium Ion: Add a solution of propionyl chloride in dichloromethane dropwise to the cooled suspension over 15 minutes.

-

Acylation: Subsequently, add a solution of p-xylene in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and separates the aqueous and organic layers.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Neutralization and Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product, a pale-yellow oil, can be further purified by vacuum distillation[4][7].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule[3].

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | 7.13 - 7.49 | m | 3H, Ar-H |

| -CH₂- (ethyl) | 2.57 | q | 2H, -C(=O)CH₂CH₃ |

| -CH₃ (ring) | 2.48 | s | 3H, Ar-CH₃ |

| -CH₃ (ring) | 2.36 | s | 3H, Ar-CH₃ |

| -CH₃ (ethyl) | Not explicitly detailed | t | 3H, -CH₂CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | 202.1 | C=O |

| Aromatic C (substituted) | 137.8, 135.33, 135.30 | Ar-C |

| Aromatic CH | 132.3, 132.1, 130.0 | Ar-CH |

| Methylene (-CH₂-) | 29.7 | -C(=O)CH₂CH₃ |

| Methyl (-CH₃, ring) | 21.2, 21.0 | Ar-CH₃ |

| Methyl (-CH₃, ethyl) | Not explicitly detailed | -CH₂CH₃ |

(Note: The provided NMR data is compiled from literature sources and may have slight variations depending on the solvent and instrument used)[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1679 cm⁻¹ is indicative of the C=O stretching vibration of the ketone[4]. The spectrum also shows bands corresponding to C-H stretching of the aromatic ring and the alkyl groups[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 162.23 g/mol [1][2].

Section 4: Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is primarily centered around its carbonyl group and the aromatic ring[3].

Reactions at the Carbonyl Group

The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack. A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions Involving the Aromatic Ring

The 2,5-dimethylphenyl ring can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation[3]. The directing effects of the existing substituents (two activating methyl groups and a deactivating acyl group) will determine the position of the incoming electrophile.

Application as a Synthetic Building Block

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds which are of significant interest in medicinal chemistry[9][10].

One notable application is in the synthesis of chalcones. For instance, it can undergo a Claisen-Schmidt condensation with benzaldehyde in the presence of a base to form (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one[4]. These chalcone derivatives can then be used to construct various heterocyclic systems[11].

Reaction Mechanism: Claisen-Schmidt Condensation

Caption: Mechanism of chalcone synthesis via Claisen-Schmidt condensation.

Section 5: Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled[1][12]. It is irritating to mucous membranes and the upper respiratory tract[12]. The toxicological properties of this compound have not been fully investigated[12].

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[12].

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood[12].

-

Handling: Avoid contact with eyes, skin, and clothing. Keep the container tightly closed when not in use. Avoid prolonged exposure and do not breathe dust or vapor[12].

-

Storage: Store in a cool, dry, well-ventilated place[12].

-

Spills: In case of a spill, wear appropriate respiratory and protective gear. Absorb the liquid with an inert material and place it in a suitable container for disposal[12].

-

Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. It can be dissolved in a combustible solvent and incinerated in a chemical incinerator[12].

This compound is intended for research and development use only and should be handled by technically qualified individuals[5].

References

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]

-

Friedel–Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

-

1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti. [Link]

-

Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved January 11, 2026, from [Link]

-

Friedel-Crafts Acylation Made Super Easy! (2017, December 6). YouTube. Retrieved January 11, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and transformations of heterocycles via pseudocyclic reactions. (2025). Chemistry of Heterocyclic Compounds, 61(7/8). [Link]

Sources

- 1. 35031-52-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 5. 35031-52-8 this compound AKSci 1137AE [aksci.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. media.neliti.com [media.neliti.com]

- 10. mdpi.com [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. matrixscientific.com [matrixscientific.com]

1-(2,5-Dimethylphenyl)propan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-one

Abstract

This compound, a substituted aromatic ketone, serves as a pivotal intermediate in synthetic organic chemistry and a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, established synthetic routes, detailed spectral analysis, and chemical reactivity. Furthermore, it explores the broader context of substituted propiophenones in drug discovery and development, offering insights for researchers and scientists in the field. The document is structured to deliver not just data, but also the scientific rationale behind experimental methodologies and reactivity patterns, ensuring a deep and practical understanding of the compound.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research. This compound is systematically identified by the following nomenclature and registry numbers.[1][2] Its key physicochemical properties, computed by established algorithms, provide essential data for experimental design and modeling.[2]

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 35031-52-8[1][2] |

| Molecular Formula | C₁₁H₁₄O[2][3] |

| Molecular Weight | 162.23 g/mol [1][2][3] |

| InChI Key | MWTJJAYEJFLROK-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)C)C[2] |

| Synonyms | 2,5-Dimethylpropiophenone[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 162.104465066 Da | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

Synthesis and Manufacturing

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of p-xylene.[1][4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from propanoyl chloride.[5][6] The p-xylene ring, activated by its two methyl groups, then acts as a nucleophile, attacking the acylium ion to form the target ketone.[7]

The choice of AlCl₃ as a catalyst is critical; it complexes with the chlorine atom of the acyl chloride, making it a superior leaving group and facilitating the formation of the reactive acylium ion.[6] It is important to use a stoichiometric amount of the catalyst because the product ketone itself is a Lewis base and forms a stable complex with AlCl₃, temporarily deactivating it.[5]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a standard procedure for the acylation of p-xylene.[4]

-

Setup: Equip a three-necked, round-bottomed flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and maintained under an inert nitrogen atmosphere.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.4 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C using an ice/water bath with continuous stirring.

-

Acyl Chloride Addition: Add a solution of propanoyl chloride (1.4 eq) in anhydrous DCM dropwise to the cooled suspension over 15-20 minutes.

-

Substrate Addition: Following the acyl chloride, add a solution of p-xylene (1.0 eq) in anhydrous DCM dropwise over 30-40 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield this compound as a pure product.

Spectral Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The data presented here are based on characteristic chemical shifts and patterns observed for this class of compounds.[2][4]

Table 3: Summary of Key Spectroscopic Data

| Technique | Key Features and Interpretation |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.1-7.5 ppm). Aromatic Methyls: Two singlets (~2.3-2.6 ppm), each integrating to 3H. Ethyl Group: A quartet (~2.9 ppm, 2H) for the -CH₂- group adjacent to the carbonyl, and a triplet (~1.2 ppm, 3H) for the terminal -CH₃ group.[2] |

| ¹³C NMR | Carbonyl Carbon: A characteristic downfield signal around 200-203 ppm. Aromatic Carbons: Multiple signals between 128-138 ppm, including two quaternary carbons attached to the methyl groups. Aliphatic Carbons: Signals for the -CH₂- (~30 ppm), aromatic -CH₃ groups (~21 ppm), and the terminal ethyl -CH₃ (~8 ppm).[4] |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band in the region of 1675-1690 cm⁻¹, characteristic of an aryl ketone. C-H Aromatic/Aliphatic Stretches: Signals observed around 3000-3100 cm⁻¹ and 2850-2975 cm⁻¹, respectively.[2][4] |

| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight at m/z = 162. Key Fragments: A prominent peak at m/z = 133, corresponding to the loss of the ethyl group ([M-29]⁺), and a peak at m/z = 105, representing the dimethylbenzoyl cation.[2] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the ketone functional group and the substituted aromatic ring.[1] This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.

Reactions at the Carbonyl Group

The electrophilic carbon of the ketone is susceptible to nucleophilic attack. The most common transformation is its reduction to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol. This is efficiently achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This reaction is fundamental for converting a planar ketone into a chiral alcohol, a common step in the synthesis of pharmaceutical agents.

Reactions at the α-Carbon

The protons on the methylene carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. A prime example is the Claisen-Schmidt or aldol condensation with an aldehyde (e.g., benzaldehyde) to form a chalcone, an α,β-unsaturated ketone.[4] Chalcones are themselves an important class of compounds with significant biological activities.[8]

Reactions of the Aromatic Ring

The aromatic ring can undergo further electrophilic aromatic substitution. The reactivity and regioselectivity are governed by the existing substituents. The acyl group is deactivating and meta-directing, while the two methyl groups are activating and ortho-, para-directing.[1] The combined effect of these groups will direct incoming electrophiles to specific positions on the ring, a factor that must be considered in multi-step syntheses.

Applications and Relevance in Drug Development

Substituted propiophenones are a well-established and highly versatile scaffold in medicinal chemistry.[8] Their derivatives have been investigated for a wide range of therapeutic applications.

-

Antidiabetic Agents: Certain propiophenone derivatives have shown potential as antihyperglycemic and lipid-lowering agents, with some acting as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key target in type 2 diabetes and obesity.[9][10]

-

Central Nervous System (CNS) Agents: The propiophenone core is found in molecules with central muscle relaxant and anticonvulsive properties.[11] For example, 4'-methylpropiophenone is a known precursor in the synthesis of tolperisone, a centrally acting muscle relaxant.[12]

-

Other Therapeutic Areas: The general propiophenone structure has been explored for applications including local anesthetics, anti-arrhythmic agents, and as intermediates for fragrances and other fine chemicals.[]

The synthetic accessibility and diverse reactivity of this compound make it an attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is intended for research use only.[1][14]

Table 4: GHS Hazard Information

| Category | Code | Statement |

| Hazard | H317 | May cause an allergic skin reaction.[3] |

| Hazard | H319 | Causes serious eye irritation.[3] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[3] |

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[15][16]

References

-

This compound | C11H14O | CID 3614648. PubChem, National Center for Biotechnology Information. [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]

-

1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8. The Good Scents Company. [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed, National Library of Medicine. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Draw the product(s) of each of the following reactions:c. p-xylene + propanoyl chloride + AlCl3. Pearson+. [Link]

-

(PDF) Friedel-Crafts Acylation. ResearchGate. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

- Propiophenone derivatives and their preparation and pharmaceutical use.

-

What is 4-Methylpropiophenone CAS 5337-93-9? And what is its usage?. Medium. [Link]

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. ResearchGate. [Link]

-

2,5-Dimethylphenol | C8H10O | CID 7267. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35031-52-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. mdpi.com [mdpi.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]

- 14. 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8 [thegoodscentscompany.com]

- 15. fishersci.com [fishersci.com]

- 16. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dimethylphenyl)propan-1-one

Introduction

1-(2,5-Dimethylphenyl)propan-1-one, a substituted aromatic ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural features, comprising a propanone moiety attached to a dimethylated phenyl ring, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 2,5-dimethylphenyl scaffold is a recognized structural motif in various antimicrobial compounds.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available data and established scientific principles.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is systematically identified through various nomenclature and registry systems.

-

IUPAC Name: this compound[2]

-

Molecular Weight: 162.23 g/mol [2]

-

InChI Key: MWTJJAYEJFLROK-UHFFFAOYSA-N[3]

The molecular structure, characterized by a carbonyl group adjacent to a sterically hindered aromatic ring, dictates its chemical reactivity and physical behavior. The presence of the polar carbonyl group and the nonpolar dimethylphenyl group results in a molecule with moderate polarity.

Comprehensive Physical Properties

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the available data for this compound. It is important to note that much of the publicly available data for this specific compound is estimated through computational models.

| Property | Value | Source(s) |

| Molecular Weight | 162.23 g/mol | [2] |

| Molecular Formula | C₁₁H₁₄O | [2][5] |

| Boiling Point | 249.10 °C (estimated) | |

| Flash Point | 98.40 °C (estimated) | |

| Solubility in Water | 110.1 mg/L at 25 °C (estimated) | |

| logP (o/w) | 3.120 (estimated) | |

| Physical State | Liquid at room temperature | [3] |

Note on Data: The majority of the quantitative physical properties listed are estimated values derived from computational models. Experimental verification of these properties is crucial for applications requiring high precision.

The Science Behind the Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure.

-

Boiling Point: As a ketone, its boiling point is higher than that of nonpolar compounds of similar molecular weight due to dipole-dipole interactions arising from the polar carbonyl group.[6][7] However, it lacks the ability to form hydrogen bonds with itself, resulting in a lower boiling point compared to corresponding alcohols.[6] The estimated boiling point of 249.10 °C reflects these intermolecular forces.

-

Solubility: The solubility of this compound in water is limited, as indicated by the estimated value of 110.1 mg/L. This is due to the predominance of the nonpolar dimethylphenyl and propyl groups, which outweighs the contribution of the polar carbonyl group to aqueous solubility.[6][8] Conversely, it is expected to be readily soluble in common organic solvents.[6]

-

LogP (Octanol/Water Partition Coefficient): The estimated logP of 3.120 signifies a preference for lipophilic (oil-like) environments over hydrophilic (water-like) environments. This property is critical in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Experimental Determination of Physical Properties: A Methodological Overview

For researchers requiring precise, experimentally validated data, the following standard laboratory protocols are recommended for the determination of key physical properties.

Workflow for Physical Property Determination

Caption: A standard safety workflow for handling chemical reagents.

Conclusion

This compound is a valuable compound for chemical synthesis. This guide has consolidated the available physical property data, emphasizing the distinction between estimated and experimentally determined values. For researchers and drug development professionals, a clear understanding of these properties, coupled with robust experimental validation, is essential for leveraging the full potential of this molecule in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

-

Allen. Ketones: Structure, Properties and Chemical test. [Link]

-

GeeksforGeeks. Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]

-

PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 35031-52-8 this compound AKSci 1137AE [aksci.com]

- 5. 35031-52-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. Ketones: Structure, Properties and Chemical test. [allen.in]

- 8. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

1-(2,5-Dimethylphenyl)propan-1-one IUPAC name and synonyms

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one

Executive Summary

This compound, an aromatic ketone, serves as a pivotal intermediate in synthetic organic chemistry. Its structural features—a ketone functional group and a substituted aromatic ring—provide multiple reaction sites, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, primary and alternative synthetic routes, chemical reactivity, and safe handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development who utilize or are investigating this compound and its derivatives.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research and development. For this compound, this is achieved through standardized naming conventions and unique identifiers.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is This compound .[1] This name explicitly describes the molecular structure: a propane chain with a ketone group (an "-one") on the first carbon, which is in turn bonded to a phenyl ring substituted with two methyl groups at the second and fifth positions.

Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referred to by several names. Understanding these synonyms is crucial for comprehensive literature searches.

| Identifier | Value |

| Common Name | 2',5'-Dimethylpropiophenone |

| CAS Number | 35031-52-8[1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O[1][4] |

| InChI Key | MWTJJAYEJFLROK-UHFFFAOYSA-N[2] |

| MDL Number | MFCD00048614[4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and the appropriate methods for its handling and purification.

| Property | Value |

| Molecular Weight | 162.23 g/mol [1][2][4] |

| Appearance | Colorless, clear liquid (at standard conditions)[5] |

| Hazard Class | Irritant, Combustible liquid[4][6] |

Below is the two-dimensional structure of this compound.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Protocol 4.1: Laboratory Scale Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Setup: A three-necked, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., with N₂ or Ar).

-

Expertise & Experience: Anhydrous conditions are paramount. AlCl₃ reacts exothermically and is deactivated by water. Flame-drying the glassware removes adsorbed moisture.

-

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

-

Acyl Chloride Addition: Propanoyl chloride (1.0 eq.) dissolved in DCM is added dropwise via the dropping funnel to the AlCl₃ suspension over 15-20 minutes. This forms the reactive electrophile, the acylium ion.

-

Substrate Addition: p-Xylene (1.2 eq.) is added dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

-

Trustworthiness: Slow addition and temperature control are critical to prevent side reactions, such as di-acylation or isomerization. [7]5. Reaction: The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours. Progress is monitored by TLC.

-

-

Quenching: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl.

-

Causality: This step serves two purposes: it decomposes the aluminum chloride-ketone complex to liberate the product and quenches any remaining reactive species.

-

-

Extraction & Purification: The organic layer is separated, washed with NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Alternative Synthetic Routes

While Friedel-Crafts acylation is dominant, other strategies exist. For instance, the oxidation of the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, using an oxidizing agent like pyridinium chlorochromate (PCC), would yield the target ketone. [2]This alcohol precursor can be synthesized via a Grignard reaction between 2,5-dimethylbenzaldehyde and ethylmagnesium bromide. [2]This alternative is less direct and may be lower yielding but can be useful if the starting aldehyde is more readily available than p-xylene or if milder reaction conditions are required.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the aromatic ring. [2]

Reactions at the Carbonyl Group

The ketone functional group is a site for various transformations, most notably reduction.

-

Reduction to Secondary Alcohol: The ketone can be readily reduced to 1-(2,5-dimethylphenyl)propan-1-ol. [2] * Sodium Borohydride (NaBH₄): A mild reducing agent suitable for this transformation, typically performed in an alcoholic solvent like methanol or ethanol.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent used in an anhydrous ether solvent. It is less selective than NaBH₄ but highly effective. [2]* Catalytic Hydrogenation: This method can also reduce the ketone to an alcohol or, under harsher conditions (e.g., with a palladium catalyst and strong acid), can lead to complete deoxygenation to form 1-ethyl-2,5-dimethylbenzene. [2]

-

Reactions Involving the Aromatic Ring

The aromatic ring can undergo further electrophilic aromatic substitution. The directing effects of the substituents are crucial: the two methyl groups are activating and ortho-, para-directing, while the propanoyl group is deactivating and meta-directing. [2]The outcome of a substitution reaction will depend on the specific reagents and conditions, which can be tuned to favor substitution at one of the available positions on the ring.

Application as a Synthetic Precursor

This compound is a valuable intermediate. Its derivatives are being explored for various applications.

-

Heterocyclic Chemistry: It serves as a starting material for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals. [2]* Antimicrobial Scaffolds: The 2,5-dimethylphenyl scaffold is present in several known antimicrobial compounds. [8]This suggests that derivatives of this compound could be synthesized and screened for potential antimicrobial activity against multidrug-resistant pathogens. [8]* Chalcone Synthesis: The related starting material, 1-(2,5-dimethylphenyl)ethan-1-one, undergoes aldol condensation with benzaldehyde to form a chalcone, which is a precursor to other complex molecules like indanones. [9][10]This highlights the utility of the 2,5-dimethylphenyl ketone family in building molecular complexity.

Safety and Handling

Proper handling is essential due to the compound's hazardous properties.

| Hazard Class | GHS Statement | Precautionary Code |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

-

Handling: Work in a well-ventilated area or a chemical fume hood. [6]Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6][11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from heat, sparks, open flames, and other sources of ignition as it is a combustible liquid. [6][11]* Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [6]

Conclusion

This compound is more than a simple catalog chemical; it is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, combined with the reactivity of its ketone and aromatic functionalities, provides chemists with a reliable platform for constructing complex molecular architectures. Its relevance extends from foundational synthetic chemistry to applied fields like drug discovery, where the 2,5-dimethylphenyl scaffold continues to be a feature in the design of new therapeutic agents.

References

-

PubChem. 1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

-

PubChem. 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Pearson+. Draw the product(s) of each of the following reactions:c. p-xylene + propanoyl chloride + AlCl3. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

ResearchGate. (PDF) (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

-

PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

Sources

- 1. This compound | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-(2,5-dimethyl phenyl)-1-propanone, 35031-52-8 [thegoodscentscompany.com]

- 4. 35031-52-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1-(2,5-Dimethylphenyl)propan-1-one molecular weight and formula

An In-Depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-one: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 2',5'-dimethylpropiophenone, is an aromatic ketone that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring attached to a short acyl chain, offers multiple sites for chemical modification, making it a versatile precursor for more complex molecules. For researchers in medicinal chemistry and drug development, the 2,5-dimethylphenyl scaffold is of particular interest as it is a structural feature in a variety of bioactive compounds, including certain antimicrobial agents.[1]

This technical guide provides a comprehensive overview of this compound for scientists and drug development professionals. It details the compound's core physicochemical properties, provides a field-proven protocol for its synthesis via Friedel-Crafts acylation, outlines a self-validating framework for its spectroscopic characterization, and explores its chemical reactivity and potential applications in modern research.

Physicochemical and Structural Properties

Accurate identification of a compound begins with its fundamental properties. This compound is defined by a unique combination of identifiers and physical characteristics that dictate its handling, reactivity, and analytical profile.

Identifiers and Molecular Formula

The compound is unambiguously identified by its IUPAC name and CAS registry number.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 35031-52-8 | [1] |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| InChIKey | MWTJJAYEJFLROK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)C)C | [2] |

Physical Properties

The physical state and solubility parameters are crucial for designing experimental conditions, including reaction setups and purification protocols. The data presented below are based on established database estimates.

| Property | Value | Source |

| Boiling Point | 249.1 °C (at 760 mm Hg, estimated) | |

| Water Solubility | 110.1 mg/L (at 25 °C, estimated) | |

| logP (o/w) | 3.120 (estimated) | |

| Flash Point | 98.4 °C (estimated) |

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with propanoyl chloride.[3] This electrophilic aromatic substitution reaction provides a reliable route to the target ketone.

Mechanistic Rationale

The reaction proceeds through the formation of a resonance-stabilized acylium ion electrophile. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the highly electrophilic propanoyl cation.[4] The electron-rich p-xylene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and regenerates the catalyst, yielding the final ketone product. A stoichiometric amount of AlCl₃ is required because the product ketone, a Lewis base, forms a stable complex with the catalyst.[4] This complex is hydrolyzed during the aqueous workup to release the final product.

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous ethanone compound.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-dimethylbenzene (p-xylene, 1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Cooling: Cool the flask to 0 °C using an ice/water bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred solution in portions. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

-

Electrophile Addition: Add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, cooled addition controls the exothermic reaction and prevents potential side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Causality Note: The acid hydrolyzes the ketone-AlCl₃ complex and dissolves any remaining aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure product.

Spectroscopic Characterization: A Self-Validating System

While experimental spectra for this compound are not widely available in public databases, its structure can be unequivocally confirmed through a standard suite of spectroscopic methods. The expected data, predicted from its structure and by analogy to closely related compounds like 1-(2,5-dimethylphenyl)ethan-1-one, provide a robust framework for its identification.[3]

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic Region (δ 7.1-7.4 ppm): Three distinct signals. A singlet for the proton between the acyl and methyl groups, and two doublets for the other two coupled protons. Propionyl -CH₂- (δ ~2.9 ppm): A quartet, coupled to the adjacent -CH₃ group. Aromatic -CH₃ (δ ~2.4 and ~2.5 ppm): Two distinct singlets. Propionyl -CH₃ (δ ~1.1 ppm): A triplet, coupled to the adjacent -CH₂- group. |

| ¹³C NMR | Carbonyl C=O (δ ~200-205 ppm): Most downfield signal. Aromatic Carbons (δ ~128-140 ppm): Six distinct signals, with quaternary carbons showing lower intensity. Propionyl -CH₂- (δ ~35 ppm). Aromatic -CH₃ (δ ~20-21 ppm): Two signals. Propionyl -CH₃ (δ ~8 ppm). |

| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band around 1685 cm⁻¹. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion [M]⁺: Peak at m/z = 162. Base Peak: Acylium ion fragment at m/z = 133, resulting from the loss of the ethyl group (•C₂H₅). |

Rationale for Predictions: These predictions are based on standard chemical shift values and are strongly supported by the experimental data for 1-(2,5-dimethylphenyl)ethan-1-one, which shows aromatic protons and methyl groups in nearly identical chemical environments.[3] The key difference is the replacement of the acetyl singlet in the ethanone with the characteristic quartet-triplet pattern of the propionyl group. This comparative analysis serves as a powerful validation tool.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for transformations. It can be readily reduced to the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, using standard reducing agents like sodium borohydride (NaBH₄). This conversion of a planar ketone to a potentially chiral alcohol is a fundamental step in building molecular complexity.

Reactions at the α-Carbon

The methylene protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This nucleophilic enolate can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations, allowing for the extension of the carbon skeleton.

The 2,5-Dimethylphenyl Scaffold in Medicinal Chemistry

The 2,5-dimethylphenyl moiety is a recognized "scaffold" in medicinal chemistry, appearing in various compounds with demonstrated biological activity.[1] This structural motif has been identified in compounds investigated for antimicrobial properties against both bacteria and fungi.[1] For instance, research into N-2,5-dimethylphenylthioureido acid derivatives has highlighted them as potential scaffolds for developing new candidates against multidrug-resistant Gram-positive pathogens.[1] Therefore, this compound represents a strategic starting material for synthesizing novel analogues and derivatives for screening in drug discovery programs.

Conclusion

This compound is a synthetically accessible and versatile aromatic ketone. Its preparation via Friedel-Crafts acylation is robust and scalable, and its structure can be confidently verified using standard spectroscopic techniques. The compound's reactivity at its carbonyl, α-carbon, and aromatic ring positions makes it a valuable intermediate for organic synthesis. For drug development professionals, its possession of the 2,5-dimethylphenyl scaffold provides a compelling starting point for the exploration of new therapeutic agents, particularly in the antimicrobial space. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a modern research setting.

References

-

The Good Scents Company. (n.d.). 1-(2,5-dimethyl phenyl)-1-propanone. Retrieved from [Link]

-

Nowak, M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences. Available at: [Link]

-

Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. Available at: [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Profile of 1-(2,5-Dimethylphenyl)propan-1-one: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2,5-dimethylphenyl)propan-1-one, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.

Introduction

This compound (CAS No. 35031-52-8) is a ketone featuring a propiophenone core with two methyl substituents on the phenyl ring.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity in developmental pipelines. Spectroscopic analysis provides a non-destructive and highly informative approach to achieving this. This guide will delve into the proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound, offering both raw data interpretation and the strategic rationale behind the analytical methodologies.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecular structure is critical for interpreting spectroscopic data. The spatial arrangement of atoms and the electronic environment of each nucleus directly influence the spectral output.

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(2,5-Dimethylphenyl)propan-1-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the electronic environment of atomic nuclei.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2,5-dimethylphenyl)propan-1-one, a substituted aromatic ketone. We will dissect the theoretical underpinnings of the observed chemical shifts, spin-spin coupling patterns, and signal multiplicities. Furthermore, this document provides a robust, field-proven experimental protocol for sample preparation and data acquisition, designed to yield high-fidelity spectra for unambiguous characterization. This guide is intended for researchers, chemists, and professionals in drug development who utilize NMR spectroscopy for routine structural verification and in-depth molecular analysis.

Introduction: The Molecule and the Method

This compound (C₁₁H₁₄O) is an aromatic ketone featuring a propanoyl group attached to a 2,5-disubstituted xylene ring.[2][3] Its chemical structure dictates a unique magnetic environment for each set of protons and carbons, making it an excellent subject for demonstrating the power of NMR spectroscopy.

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field and absorb radiofrequency energy at specific, characteristic frequencies.[4][5] These frequencies, reported as chemical shifts (δ), are highly sensitive to the local electronic environment, allowing for the differentiation of atoms within a molecule.[4] Additional information from signal integration (proton count), spin-spin coupling (neighboring nuclei), and multiplicity (signal splitting) enables the complete assembly of a molecular structure.[1][4]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen framework of a molecule. For this compound, we anticipate five distinct signals, as the molecule lacks internal symmetry that would render different proton groups chemically equivalent.[6][7]

-

Aromatic Protons (H-Ar): The three protons on the phenyl ring are chemically non-equivalent due to the substitution pattern. They will appear in the downfield region of the spectrum, typically between 7.19 and 7.49 ppm, as complex multiplets.[8] Their splitting arises from coupling to adjacent aromatic protons (ortho and meta coupling). Ortho coupling constants (³J) are typically 7-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-3 Hz.[9][10]

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carbonyl group. This deshielding effect shifts their signal downfield to approximately 2.57 ppm.[8] Due to spin-spin coupling with the three protons of the adjacent methyl group, this signal will appear as a quartet (n+1 = 3+1 = 4).[11]

-

Ethyl Methyl Protons (-CH₂C H₃): The terminal methyl group of the propanoyl chain is a standard alkyl group, but it is influenced by the nearby carbonyl. It is expected to resonate further upfield. Coupling with the two methylene protons will split this signal into a triplet (n+1 = 2+1 = 3).[11]

-

Aromatic Methyl Protons (-C₆H₃(C H₃)): The two methyl groups attached directly to the aromatic ring are in different electronic environments. One is ortho to the propanoyl group, and the other is meta. They will appear as two distinct singlets, as they have no adjacent protons to couple with.[8] Their chemical shifts are expected around 2.36 ppm and 2.48 ppm.[8]

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.19 - 7.49 | Multiplet (m) | 3H |

| Methylene (-CH₂-) | ~2.57 | Quartet (q) | 2H |

| Aromatic Methyl | ~2.48 | Singlet (s) | 3H |

| Aromatic Methyl | ~2.36 | Singlet (s) | 3H |

| Ethyl Methyl (-CH₃) | ~1.15 (Typical) | Triplet (t) | 3H |

| Illustrative data compiled from typical values for similar structures.[8] |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see nine distinct signals, as all carbons are in a unique chemical environment.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom and will appear significantly downfield, typically in the range of 205-220 ppm.[12][13]

-

Aromatic Carbons: The six carbons of the dimethylphenyl ring will have distinct signals in the aromatic region (125-150 ppm).[12] The carbons directly bonded to the methyl groups and the propanoyl group (quaternary carbons) will generally have weaker signals than those bonded to hydrogen.

-

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the propanoyl group will appear in the upfield region of the spectrum. The methylene carbon, being closer to the carbonyl, will be more downfield than the terminal methyl carbon.

-

Aromatic Methyl Carbons: The two methyl carbons attached to the aromatic ring will appear as sharp signals in the upfield region, typically between 20-30 ppm.[12]

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 220 |

| Aromatic (C-Ar) | 125 - 150 (6 signals) |

| Methylene (-CH₂-) | 30 - 40 |

| Aromatic Methyls | 20 - 30 (2 signals) |

| Ethyl Methyl (-CH₃) | 10 - 15 |

| Shift ranges are based on established values for these functional groups.[12][13] |

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. This protocol is designed to be a self-validating system for achieving optimal results.

Step 1: Sample Preparation

The causality behind this procedure is to create a homogeneous, particle-free solution of sufficient concentration within a deuterated solvent to ensure a stable magnetic field lock and a high signal-to-noise ratio.[14][15]

-

Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[16][17] This concentration range is optimal for achieving good signal in a reasonable number of scans without introducing viscosity or solubility issues.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[14][17] CDCl₃ is an excellent choice as it is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm provides a convenient secondary chemical shift reference.[11]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals; any suspended particles will degrade the magnetic field homogeneity.[14]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[16] To remove any lingering particulates, a small plug of cotton wool can be placed in the pipette to act as a filter.[15]

-

Standard (Optional): For precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[18]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identity.[16]

Caption: A streamlined workflow for preparing NMR samples.

Step 2: Data Acquisition & Processing

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to optimize homogeneity.[19]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typically, 8 to 16 scans are sufficient.

-

Ensure the spectral width covers the expected range of proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A greater number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[11]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Integrated Structural Elucidation

The final structure is not determined by a single piece of data but by the logical synthesis of all available NMR information. The workflow below illustrates this deductive process. The chemical shifts indicate the type of chemical environment, the integration provides the proton count for each environment, the multiplicity reveals the number of neighboring protons, and the ¹³C spectrum confirms the carbon skeleton. Together, these data points provide a self-validating system for confirming the structure of this compound.

Caption: Logical workflow for structure elucidation using NMR data.

Conclusion

The NMR spectral analysis of this compound is a clear illustration of the technique's utility in organic chemistry. Through a systematic interpretation of ¹H and ¹³C spectra, one can deduce the complete atomic connectivity of the molecule. The distinct signals for the aromatic, aliphatic, and methyl protons, combined with their characteristic multiplicities and the unique chemical shifts of the carbon backbone, provide irrefutable evidence for its structure. Adherence to rigorous experimental protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of trustworthy scientific research and development.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Rial, L. P. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

Del Bene, J. E., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 757-763. Retrieved from [Link]

-

MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

Abraham, R. J., & Ainger, N. J. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Castellano, S., & Kostelnik, R. (1967). Proton Spin-Spin Coupling in Aromatic Molecules. p-Disubstituted Benzenes. Journal of the American Chemical Society, 89(1), 1-10. Retrieved from [Link]

-

Semantic Scholar. (n.d.). chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

ChemWis. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling). YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0325977). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]

-

A Level Chemistry. (2025, April 21). Propanol's H-NMR Spectra: 4 Peaks Explained. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Kamounah, F. S., & Titinchi, S. J. (1996). H-NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups. Main Group Metal Chemistry, 19(2), 125-131. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(2,5-dimethyl phenyl)-1-propanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 4). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. This compound | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35031-52-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 5. longdom.org [longdom.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. scribd.com [scribd.com]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. depts.washington.edu [depts.washington.edu]

1-(2,5-Dimethylphenyl)propan-1-one GC-MS fragmentation pattern

An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of 1-(2,5-Dimethylphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Intended for researchers, analytical chemists, and drug development professionals, this document elucidates the characteristic fragmentation pathways, including alpha-cleavages and McLafferty-type rearrangements, that are critical for the structural confirmation of this and related alkyl aryl ketones. We will explore the underlying chemical principles governing the formation of key fragment ions and present a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.

Introduction to this compound and GC-MS Analysis

This compound (CAS No: 35031-52-8) is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1][2] Its structure consists of a propane-1-one moiety attached to a 2,5-dimethylphenyl ring. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of such semi-volatile organic compounds.[3] The process involves separating the compound from a mixture using a gas chromatograph and subsequently ionizing and fragmenting it within the mass spectrometer.

Under standard Electron Ionization (EI) conditions (70 eV), molecules are bombarded with high-energy electrons, leading to the formation of an energetically unstable molecular ion (M⁺•). This ion rapidly undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum—a plot of ion abundance versus mass-to-charge ratio (m/z)—serves as a chemical "fingerprint," enabling robust structural elucidation.[4] For aromatic ketones, the stability of the aromatic ring often results in a prominent molecular ion peak, providing an immediate confirmation of the compound's molecular weight.[5]

Elucidation of the Fragmentation Mechanism

The fragmentation of this compound is governed by the presence of the carbonyl group and the alkyl substitutions on the aromatic ring. The primary fragmentation processes are alpha-cleavage and a characteristic hydrogen rearrangement, which give rise to the most abundant ions in the mass spectrum.

The Molecular Ion (M⁺•)

The initial ionization event removes a non-bonding electron from the carbonyl oxygen, forming the molecular ion at m/z 162 .

[C₁₁H₁₄O] + e⁻ → [C₁₁H₁₄O]⁺• + 2e⁻

The presence of the stable aromatic ring ensures that this peak is typically of moderate to strong intensity, which is a characteristic feature of aromatic compounds.

Primary Fragmentation Pathway: Alpha-Cleavage

Alpha-cleavage (α-cleavage) is the most favorable fragmentation pathway for ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[5][6] This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.

-

Pathway A: Loss of an Ethyl Radical (•C₂H₅) This is the most dominant fragmentation route. The bond between the carbonyl carbon and the ethyl group cleaves, resulting in the loss of an ethyl radical (mass = 29 Da). This generates the 2,5-dimethylbenzoyl cation at m/z 133 . Due to its significant resonance stabilization across the aromatic ring and carbonyl group, this ion is predicted to be the base peak (the most abundant ion) in the spectrum.

[C₁₁H₁₄O]⁺• → [ (CH₃)₂C₆H₃CO ]⁺ + •C₂H₅ m/z 162 → m/z 133

-

Pathway B: Loss of a 2,5-Dimethylphenyl Radical (•C₈H₉) Alternatively, α-cleavage can occur on the other side of the carbonyl group, leading to the loss of a 2,5-dimethylphenyl radical (mass = 105 Da). This forms the propanoyl cation at m/z 57 . While less abundant than the m/z 133 ion, this peak is still expected to be a significant and diagnostically useful fragment.

[C₁₁H₁₄O]⁺• → [CH₃CH₂CO]⁺ + •C₆H₃(CH₃)₂ m/z 162 → m/z 57

Secondary Fragmentation: Decarbonylation

Acylium ions, such as the base peak at m/z 133, readily undergo further fragmentation through the loss of a neutral carbon monoxide (CO) molecule (mass = 28 Da).[6] This process yields the 2,5-dimethylphenyl cation at m/z 105 .

[ (CH₃)₂C₆H₃CO ]⁺ → [ (CH₃)₂C₆H₃ ]⁺ + CO m/z 133 → m/z 105

Hydrogen Rearrangement: The McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds containing an accessible gamma (γ) hydrogen.[4][7] In this compound, the hydrogens of the ortho-methyl group (at C2) are in the γ-position relative to the carbonyl oxygen. A six-membered transition state facilitates the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond in the propanoyl chain. This results in the elimination of a neutral ethene molecule (C₂H₄, mass = 28 Da) and the formation of a resonance-stabilized radical cation at m/z 134 .

[C₁₁H₁₄O]⁺• → [ (CH₃)₂C₆H₃C(OH)=CH₂ ]⁺• + C₂H₄ m/z 162 → m/z 134

The presence of this peak is highly indicative of the ortho-methyl substitution on the aromatic ring.

Summary of Key Fragment Ions

The expected fragmentation data for this compound under EI-MS is summarized below.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Abundance |

| 162 | [C₁₁H₁₄O]⁺• | Molecular Ion | Moderate-Strong |

| 134 | [C₉H₁₀O]⁺• | McLafferty Rearrangement (Loss of C₂H₄) | Moderate |

| 133 | [C₉H₉O]⁺ | α-Cleavage (Loss of •C₂H₅) | Strong (Base Peak) |

| 105 | [C₈H₉]⁺ | Loss of CO from m/z 133 | Moderate-Strong |

| 57 | [C₃H₅O]⁺ | α-Cleavage (Loss of •C₈H₉) | Moderate |

Visualizing the Fragmentation Pathway